![molecular formula C18H10N2O2 B372222 9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)
9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts. Industrial production methods may include high-pressure and high-temperature conditions to facilitate the formation of the desired fused ring structure.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile include other fused ring structures like benzofurans and cyclobutanes. What sets this compound apart is its unique combination of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H10N2O2 |
---|---|
Molecular Weight |
286.3g/mol |
IUPAC Name |
9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile |
InChI |
InChI=1S/C18H10N2O2/c19-9-17-15(11-5-1-3-7-13(11)21-17)18(10-20)16(17)12-6-2-4-8-14(12)22-18/h1-8,15-16H |
InChI Key |
RTHGVXDSYGAHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C(O2)(C4C3(OC5=CC=CC=C45)C#N)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O2)(C4C3(OC5=CC=CC=C45)C#N)C#N |
Origin of Product |
United States |
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